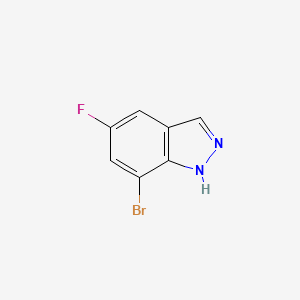

7-Bromo-5-fluoro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOXHKFHHCLLPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10727079 | |

| Record name | 7-Bromo-5-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1100214-35-4 | |

| Record name | 7-Bromo-5-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-5-fluoro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Computational Analysis of 7 Bromo 5 Fluoro 1h Indazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of a compound like 7-bromo-5-fluoro-1H-indazole in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR, ¹³C NMR, ¹⁹F NMR

One-dimensional NMR experiments are fundamental for identifying the types and number of hydrogen, carbon, and fluorine atoms in the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the N-H proton of the indazole ring and the aromatic protons. The position (chemical shift, δ) of the N-H proton can be broad and vary depending on the solvent and concentration. The two aromatic protons would appear as doublets or doublet of doublets due to coupling with each other and with the neighboring fluorine atom. The integration of these signals would confirm the presence of one N-H and two aromatic C-H protons.

¹³C NMR: The carbon NMR spectrum provides information on all seven carbon atoms in the indazole ring system. Carbons directly bonded to electronegative atoms like fluorine and bromine would exhibit characteristic chemical shifts. The carbon atom attached to fluorine (C5) would show a large coupling constant (¹JCF), appearing as a doublet, which is a key identifier. Similarly, the carbon attached to bromine (C7) would also have a distinct chemical shift.

¹⁹F NMR: As fluorine-19 is a 100% abundant, spin ½ nucleus, ¹⁹F NMR is a highly sensitive technique. The spectrum for this compound would show a single resonance for the fluorine atom at the C5 position. The chemical shift of this signal is indicative of the electronic environment, and its coupling to adjacent protons (H4 and H6) would result in a characteristic splitting pattern, likely a triplet or a doublet of doublets.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on general principles for similar structures, as specific experimental data is not widely published.

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| ¹H (N1-H) | 10.0 - 13.0 | Broad Singlet | - |

| ¹H (Aromatic) | 7.0 - 8.0 | Doublet, Doublet of Doublets | JHH, JHF |

| ¹³C (C-F) | 150 - 165 | Doublet | ¹JCF > 200 |

| ¹³C (C-Br) | 90 - 105 | Singlet | - |

| ¹³C (Other Aromatic) | 110 - 140 | Singlet, Doublet | JCCF |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and piecing together the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak connecting the two adjacent aromatic protons, confirming their connectivity on the benzene (B151609) portion of the indazole ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link the aromatic proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by two mass units (M⁺ and M+2) miamioh.edu. The primary fragmentation pathway would likely involve the loss of the bromine atom or the cleavage of the pyrazole (B372694) ring, which is typical for indazole-type compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For C₇H₄BrFN₂, the exact mass would be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

Interactive Data Table: Expected Mass Spectrometry Data

| Analysis | Expected Result | Information Gained |

|---|---|---|

| Low-Resolution MS | M⁺ and M+2 peaks of ~1:1 intensity | Presence of one bromine atom |

| Molecular Ion (m/z) | ~214 and ~216 | Confirmation of molecular weight |

| HRMS (Exact Mass) | Calculated for C₇H₄BrFN₂ | Unambiguous determination of elemental formula |

| Key Fragments | [M-Br]⁺, [M-HCN]⁺ | Structural information from fragmentation pattern |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3100-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the indazole ring. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic and pyrazole rings would be observed in the 1400-1650 cm⁻¹ region. The C-F and C-Br stretching vibrations would be found in the fingerprint region, typically between 1000-1300 cm⁻¹ for C-F and 500-700 cm⁻¹ for C-Br.

Computational Chemistry Approaches

In the absence of extensive experimental data, computational chemistry serves as a powerful predictive tool. Methods like Density Functional Theory (DFT) can be employed to calculate the geometry and spectroscopic properties of this compound.

Theoretical calculations can predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) with reasonable accuracy. These predicted shifts, when compared to experimental data of related compounds, can aid in the assignment of complex spectra. Computational methods are also valuable for predicting IR vibrational frequencies, which can help in assigning the bands observed in an experimental IR spectrum. Furthermore, molecular orbital calculations can provide insights into the electronic structure, reactivity, and stability of the molecule. For fluorinated aromatic compounds, computational models are particularly useful in predicting ¹⁹F NMR chemical shifts, which can be challenging to assign empirically in multi-fluorinated systems nih.govnih.gov. Such calculations have been successfully applied to various substituted indazoles to understand their structure and reactivity acs.orgnih.gov.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. It provides a balance between accuracy and computational cost, making it an ideal tool for studying complex heterocyclic systems.

A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. DFT calculations, often using hybrid functionals like B3LYP combined with a suitable basis set such as 6-311++G(d,p), are employed to predict structural parameters. researchgate.netnih.gov This process minimizes the energy of the molecule with respect to the positions of its atoms, yielding theoretical bond lengths and angles.

For a molecule like this compound, DFT would precisely calculate the lengths of the C-C, C-N, C-H, C-F, and C-Br bonds, as well as the bond angles within the fused ring system. These calculated parameters can be compared with experimental data from X-ray crystallography, if available, to validate the chosen theoretical model. For instance, in a computational study of 5-Bromo-2-Hydroxybenzaldehyde, the calculated bond lengths and angles showed a high correlation coefficient with experimental data, demonstrating the reliability of the DFT approach. nih.gov The optimized structure serves as the foundation for all subsequent property calculations.

Table 1: Representative Calculated Structural Parameters for Halogenated Indazoles (Illustrative)

| Parameter | Bond | Typical Calculated Value (Å) |

|---|---|---|

| Bond Length | C-Br | 1.89 - 1.91 |

| C-F | 1.35 - 1.37 | |

| N-N | 1.33 - 1.35 |

Note: Data is illustrative and based on typical values for related halogenated heterocyclic compounds.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.com

Table 2: Calculated Frontier Orbital Energies and Properties for Halogenated Indazole Derivatives (Illustrative)

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| 4-fluoro-1H-indazole | -6.5 | -0.8 | 5.7 |

| 4-chloro-1H-indazole | -6.6 | -1.0 | 5.6 |

Source: Adapted from theoretical evaluations of indazole derivatives. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. wjarr.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of their interaction.

For derivatives of this compound, docking studies can elucidate how they might interact with the active site of a target enzyme or receptor. The indazole scaffold is a common feature in many kinase inhibitors, and docking simulations can reveal key interactions. These interactions often include:

Hydrogen bonds: The N-H group of the indazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors.

Halogen bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein's active site.

Hydrophobic and π-stacking interactions: The aromatic rings of the indazole system can engage in favorable interactions with hydrophobic and aromatic amino acid residues.

Docking studies on various indazole derivatives have successfully predicted their binding modes and affinities for targets like the aromatase enzyme and renal cancer-related proteins. nih.govderpharmachemica.com The output of a docking simulation includes a binding energy or score, which estimates the binding affinity, and a detailed visualization of the intermolecular interactions. wjarr.com

Table 3: Illustrative Molecular Docking Results for an Indazole Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Aromatase | -8.0 | Arg115, Met374 | Hydrogen Bonding, Hydrophobic |

| c-Kit Tyrosine Kinase | -7.5 | Cys673, Asp810 | Hydrogen Bonding, π-sulfur |

Note: This data is representative of findings from various studies on substituted indazole and indole (B1671886) derivatives. derpharmachemica.commdpi.com

Prediction of Electronic Properties and Reactivity

DFT calculations provide a wealth of information that can be used to predict the electronic properties and chemical reactivity of a molecule. Beyond the HOMO-LUMO gap, several global reactivity descriptors can be calculated:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO)/2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule will undergo a chemical reaction.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as -(EHOMO + ELUMO)/2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These parameters, derived from the frontier orbital energies, provide a quantitative scale for the reactivity of this compound and its derivatives. researchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting reactivity. nih.gov The MEP plots the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-deficient, susceptible to nucleophilic attack). nih.gov For this compound, the MEP map would likely show negative potential around the nitrogen atoms and the fluorine atom, and a region of positive potential (a σ-hole) on the bromine atom, which is characteristic for halogen bonding.

Solvent Modeling (e.g., COSMO-RS)

The behavior of a molecule can change dramatically in different solvents. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a highly successful method for predicting the thermodynamic properties of fluids and solutions. wikipedia.orgscm.com It combines quantum chemical calculations (specifically, the COSMO method) with statistical thermodynamics to predict properties without the need for system-specific parameterization. wikipedia.org

The process involves first performing a COSMO calculation for the molecule of interest (e.g., this compound), which places the molecule in a virtual conductor. This generates a screening charge density (σ-profile) on the molecular surface. The σ-profile is a histogram of the molecule's surface polarity. COSMO-RS then uses these σ-profiles to calculate the chemical potential of the molecule in any given solvent or mixture by considering the interactions between the surface segments. ua.pt

This approach allows for the accurate prediction of:

Solubility

Partition coefficients (e.g., logP)

Vapor pressures and boiling points

Activity coefficients

For pharmaceutical development and chemical engineering, COSMO-RS is a powerful tool for solvent screening, optimizing reaction conditions, and designing separation processes like crystallization and liquid-liquid extraction. scm.comscm.com

Analysis of Supramolecular Interactions

Supramolecular interactions are the non-covalent forces that govern how molecules recognize each other and assemble in the solid state, forming a specific crystal lattice. Understanding these interactions is crucial for crystal engineering, polymorphism prediction, and controlling the physical properties of solid materials. For this compound, key interactions would include hydrogen bonds and halogen bonds.

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in a crystal. nih.govrsc.org The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules.

For this compound, Hirshfeld analysis would likely reveal:

N-H···N hydrogen bonds: A classic interaction for indazole rings, forming chains or dimers.

C-H···F and C-H···N interactions: Weaker hydrogen bonds that contribute to the stability of the crystal packing.

Br···N or Br···O halogen bonds: Directional interactions where the electropositive region (σ-hole) on the bromine atom interacts with a nucleophilic site.

Br···Br interactions: These can be either Type I (symmetrical) or Type II (electrophile-nucleophile) and play a significant role in the packing of bromo-aromatic compounds. mdpi.comnih.gov

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

Studies on similar bromo-fluoro substituted heterocyclic compounds have used Hirshfeld analysis to effectively detail the contributions of various weak and strong intermolecular forces, confirming the importance of halogen-involved interactions in directing the supramolecular architecture. nih.gov

Addressing Contradictions between Experimental and Computational Data

A critical aspect of molecular characterization involves the synergy between experimental spectroscopic data and theoretical computational models. While computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting spectroscopic properties, discrepancies between calculated and experimental values for compounds like this compound and its derivatives can arise. These contradictions are not failures but rather opportunities to refine both experimental assignments and theoretical approaches. This section delves into the common areas of divergence and the strategies employed to reconcile these differences.

One of the primary sources of contradiction lies in the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. While DFT calculations can provide valuable insights into the electronic environment of nuclei, their accuracy is highly dependent on the chosen functional and basis set. For halogenated aromatic systems such as this compound, the presence of heavy atoms like bromine and the electronegative fluorine can introduce complexities that are not always perfectly modeled by standard computational methods. For instance, the 'heavy atom effect' of bromine can influence the shielding of nearby protons and carbons in ways that are challenging to predict with complete accuracy.

Furthermore, environmental factors present in experimental conditions are often simplified or absent in computational models. Most DFT calculations are performed on a single molecule in the gaseous phase, whereas experimental data is typically collected in a solvent. Intermolecular interactions, such as hydrogen bonding and solvent effects, can significantly influence chemical shifts. While solvent models can be incorporated into calculations, they may not perfectly replicate the intricate solute-solvent interactions, leading to deviations from experimental observations.

Vibrational spectroscopy, including Infrared (IR) and Raman analysis, is another area where experimental and computational data may not perfectly align. DFT calculations often yield vibrational frequencies that are systematically higher than those observed experimentally. This is primarily due to the harmonic approximation used in the calculations, which neglects the anharmonicity of real molecular vibrations. To correct for this, scaling factors are often applied to the computed frequencies. The choice of an appropriate scaling factor can itself be a source of minor discrepancies.

Moreover, in the solid state, intermolecular forces can lead to peak splitting and shifting in experimental vibrational spectra, phenomena that are not captured in single-molecule gas-phase calculations. For instance, crystal packing effects in solid this compound could lead to variations from the computationally predicted vibrational modes.

Medicinal Chemistry and Pharmacological Relevance of 7 Bromo 5 Fluoro 1h Indazole

Role as a Building Block in Drug Discovery

7-Bromo-5-fluoro-1H-indazole is a valuable heterocyclic building block utilized in the synthesis of more complex molecules intended for biological evaluation. nih.govnih.gov The bromine atom at position C7 and the fluorine atom at C5 offer distinct chemical handles for synthetic modification, allowing for the introduction of diverse functional groups to explore chemical space and optimize biological activity.

Design and Synthesis of New Bioactive Compounds

The synthesis of novel bioactive compounds frequently employs halogenated intermediates like this compound for cross-coupling reactions. The bromine atom is particularly amenable to palladium-catalyzed reactions, such as Suzuki, Buchwald-Hartwig, and Heck couplings, which are fundamental transformations in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds. These reactions enable the attachment of a wide array of aryl, heteroaryl, and alkyl groups.

For instance, the general synthetic utility of bromo-indazoles is demonstrated in the preparation of various kinase inhibitors. nih.gov While specific examples starting from this compound are not detailed in the reviewed literature, the synthesis of related indazole derivatives often involves an initial iodination or bromination of the indazole core, followed by Suzuki coupling to introduce new substituents. nih.gov This highlights the strategic importance of halogenated indazoles in building molecular complexity. The synthesis of 5-bromo-4-fluoro-1H-indazole, a related isomer, starts from 3-fluoro-2-methylaniline (B146951) and proceeds through bromination, ring closure, and deprotection steps, underscoring the multi-step synthetic sequences in which such building blocks are created and utilized. google.com

Development of Novel Drug Candidates

The indazole scaffold is a core component of several FDA-approved drugs and clinical candidates, particularly in the realm of oncology. nih.govnih.gov Pazopanib, a multi-kinase inhibitor, and Niraparib, a PARP inhibitor, are notable examples of successful drugs built around the indazole core. nih.gov

The utility of bromo-indazole derivatives as crucial intermediates is exemplified by the synthesis of Lenacapavir, a potent, first-in-class HIV-1 capsid inhibitor. A structurally related compound, 7-bromo-4-chloro-1H-indazol-3-amine, serves as a key heterocyclic fragment for this complex therapeutic agent. chemrxiv.orgresearchgate.net This underscores the role of halogenated indazoles, including this compound, as critical starting materials for drugs targeting significant human diseases. The development process leverages the reactivity of the halogen to construct the final, intricate molecular architecture of the drug candidate.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For indazole derivatives, SAR studies have been crucial in optimizing potency, selectivity, and pharmacokinetic properties.

Impact of Substitutions on Biological Activity

The biological activity of indazole-based compounds is highly dependent on the nature and position of substituents on the bicyclic ring system. The 7-bromo and 5-fluoro substituents of the title compound are key modulators of its electronic and steric properties, which in turn influence binding interactions with biological targets.

Substitution at C3: The C3 position of the indazole ring is frequently modified. In a series of 3-substituted 1H-indazoles designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the presence of a suitably substituted carbohydrazide (B1668358) moiety at this position was found to be critical for potent inhibitory activity. nih.gov

Substitution at C4 and C6: For IDO1 inhibitors, substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold were shown to play a crucial role in inhibition. nih.gov

Substitution at C5: In the development of inhibitors for extracellular signal-regulated kinase (ERK), modifications at the C5 position have been explored. For example, linking different groups at this position can significantly impact potency against ERK1/2 and cancer cell lines like HT29. nih.gov

Substitution at C7: The area around the C7 position of the indazole ring is often exploited to achieve selectivity. In the design of analog-sensitive inhibitors for the kinase Akt, the native gatekeeper methionine residue is in close proximity to the 7-position of the indazole ring, making this a key position for introducing substitutions that confer selectivity for mutant over wild-type kinases. ucsf.edu

The fluorine atom at the C5 position can enhance binding affinity through hydrogen bonding or other electrostatic interactions and can also improve metabolic stability by blocking a potential site of metabolism. The bromine at C7 provides a synthetically versatile point for further modification, allowing for systematic exploration of SAR. nih.gov

Correlation of Substituent Parameters with Activity (e.g., Hansch Analysis)

Quantitative Structure-Activity Relationship (QSAR) studies, such as Hansch analysis, aim to correlate physicochemical parameters of substituents (like hydrophobicity, electronic effects, and steric factors) with the biological activity of a series of compounds.

While a specific Hansch analysis for derivatives of this compound was not found in the surveyed literature, SAR analyses of other indazole series provide qualitative insights that form the basis for such quantitative models. For example, in a series of 5-nitroindazole (B105863) derivatives evaluated for anti-parasitic activity, it was noted that electron-donating groups at position 1 of the indazolinone ring were associated with improved activity against Trypanosoma cruzi. taylorandfrancis.com This type of observation, which links electronic properties to activity, is a foundational element of Hansch analysis. A systematic study using derivatives of this compound would be necessary to develop a specific QSAR model.

Mechanisms of Action and Molecular Targets

Derivatives of the indazole scaffold have been shown to interact with a wide variety of molecular targets, leading to their diverse pharmacological effects. The specific target profile of a compound derived from this compound would be determined by the nature of the substituents introduced onto the core scaffold.

Kinases are a major class of targets for indazole-based drugs. acs.orged.ac.uk The indazole structure can act as an effective "hinge-binding" fragment, interacting with the ATP-binding site of kinases. nih.gov This interaction is crucial for inhibiting the kinase's function of phosphorylating downstream substrates, thereby blocking signaling pathways that are often dysregulated in diseases like cancer. acs.orged.ac.uk

Below is a table summarizing the molecular targets and associated activities for various indazole derivatives, illustrating the therapeutic potential of this compound class.

| Compound Class/Derivative | Molecular Target | Biological Activity | IC₅₀ Values |

| 1H-indazole derivatives | Fibroblast Growth Factor Receptors (FGFR1-3) | Kinase Inhibition | 0.8–90 μM nih.govmdpi.com |

| 1H-indazole derivative (Compound 109) | Epidermal Growth Factor Receptor (EGFR) T790M | Kinase Inhibition | 5.3 nM nih.gov |

| 1H-indazole amide derivatives | Extracellular signal-regulated kinase (ERK1/2) | Kinase Inhibition | 9.3–25.8 nM nih.gov |

| 3(S)-thiomethyl pyrrolidine-1H-indazole | ERK 1/2 | Dual Mechanism Inhibition | 7-20 nM nih.gov |

| 4,6-disubstituted 1H-indazole | Indoleamine 2,3-dioxygenase 1 (IDO1) | Enzyme Inhibition | 5.3 μM (for lead compound) nih.gov |

| 3-substituted 1H-indazoles | Indoleamine 2,3-dioxygenase 1 (IDO1) | Enzyme Inhibition | 720-770 nM nih.gov |

| 1H-indazole-3-amine derivative (Compound 6o) | Bcl2 family / p53-MDM2 pathway | Anticancer (K562 cells) | 5.15 µM nih.gov |

The data clearly indicate that modifications to the indazole scaffold allow for the targeting of different enzymes and pathways with high potency. For example, derivatives have been developed as potent inhibitors of various protein kinases, including FGFR, EGFR, and ERK, which are critical targets in oncology. nih.govmdpi.com Other derivatives have been designed to inhibit enzymes like IDO1, a target in immuno-oncology, or to modulate pathways involved in apoptosis, such as the p53/MDM2 pathway. nih.govnih.gov The versatility of the indazole core, represented by building blocks like this compound, makes it a cornerstone of modern medicinal chemistry research.

Interaction with Enzymes and Receptors

The indazole scaffold is a versatile pharmacophore that facilitates interaction with a wide array of biological targets, particularly enzymes and receptors involved in cell signaling. Derivatives of the indazole core have been shown to bind effectively to the active sites of various kinases. For instance, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for tyrosine kinases.

Indazole derivatives have been developed as potent inhibitors of several key enzymes in oncology. These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical tyrosine kinase in angiogenesis, and Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase whose mutations can drive tumor growth. The design of macrocyclic inhibitors for ALK has utilized indazole-based structures to achieve high potency. Furthermore, compounds incorporating the indazole motif have been investigated for their ability to inhibit serine/threonine kinases like Akt, which is a central node in cell survival signaling pathways. Beyond kinases, indazole derivatives have also been studied as inhibitors of enzymes such as indoleamine-2,3-dioxygenase1 (IDO1), lactoperoxidase, and human serum paraoxonase 1.

Modulation of Biochemical Pathways

By interacting with key enzymes and receptors, derivatives built upon the indazole scaffold can significantly modulate critical biochemical pathways. A primary area of impact is the regulation of cell proliferation and survival pathways, which are often dysregulated in cancer.

One of the key modulated pathways is the PI3K/Akt signaling cascade, which is crucial for cell growth and survival. Indazole-based compounds have been developed as Akt inhibitors, thereby interfering with this pro-survival pathway.

Furthermore, indazole derivatives have been shown to induce apoptosis (programmed cell death) through the intrinsic, or mitochondrial, pathway. One such derivative was found to promote apoptosis in breast cancer cells by increasing the levels of reactive oxygen species (ROS), downregulating the anti-apoptotic protein Bcl-2, and upregulating the pro-apoptotic protein Bax and cleaved caspase-3.

Another significant pathway modulated by indazole-containing molecules is the p53/MDM2 pathway. The p53 protein is a critical tumor suppressor, and its activity is negatively regulated by MDM2. Certain indazole derivatives have been shown to potentially inhibit the p53/MDM2 interaction, which would lead to the stabilization and activation of p53, thereby promoting cell cycle arrest and apoptosis.

Potential for Enzyme Inhibition

The indazole core is a cornerstone for the development of potent enzyme inhibitors, particularly targeting protein kinases. The versatility of the indazole structure allows for chemical modifications that can lead to highly specific and potent inhibitors. For example, a series of indazole derivatives were designed as VEGFR-2 kinase inhibitors, with the most potent compound exhibiting an IC50 value of 1.24 nM. Similarly, structure-based drug design has led to the discovery of macrocyclic indazole-based inhibitors of ALK and c-ros oncogene 1 (ROS1), which are effective against various resistance mutations.

The inhibitory potential of this class of compounds extends to other enzymes as well. Certain 3-substituted 1H-indazoles have shown potent inhibitory activity against the IDO1 enzyme, with IC50 values in the nanomolar range.

Table 1: Enzyme Inhibition by various Indazole Derivatives

| Compound Class | Target Enzyme | IC50 Value |

|---|---|---|

| Indazole Derivative | VEGFR-2 | 1.24 nM |

| 3-Aminoindazole Derivative (Entrectinib) | ALK | 12 nM |

Therapeutic Applications and Biological Activities

Anticancer Activity

The primary therapeutic application explored for indazole derivatives is in the treatment of cancer. Numerous compounds containing the indazole scaffold have demonstrated significant anticancer activity both in vitro and in vivo. Several FDA-approved small molecule anticancer drugs feature an indazole core, highlighting the clinical importance of this chemical class. The anticancer effects of these compounds are exerted through various mechanisms, including the inhibition of kinases involved in tumor growth and angiogenesis, induction of apoptosis, and disruption of cancer cell migration and invasion.

Derivatives based on the indazole structure have shown potent growth-inhibitory activity against a wide range of human cancer cell lines. These include cell lines representing lung cancer, breast cancer, colorectal cancer, hepatocellular carcinoma, prostate cancer, and chronic myeloid leukemia. The potency of these compounds is often measured by their half-maximal inhibitory concentration (IC50), with several derivatives displaying activity in the low micromolar and even nanomolar range.

Table 2: Antiproliferative Activity of selected Indazole Derivatives against various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 |

| A549 | Lung Cancer | >50 | |

| PC-3 | Prostate Cancer | >50 | |

| HepG-2 | Hepatoma | >50 | |

| Compound 2f | A549 | Lung Cancer | 0.95 |

| 4T1 | Mouse Breast Cancer | 0.23 | |

| HepG2 | Hepatocellular Carcinoma | 0.80 | |

| MCF-7 | Breast Cancer | 0.34 | |

| HCT116 | Colorectal Cancer | 1.15 | |

| Compound 3b | MCF-7 | Breast Cancer | 45.97 |

| WiDr | Colorectal Carcinoma | 27.20 |

| Compound 3d | HeLa | Cervical Cancer | 46.36 |

The anticancer activity of indazole derivatives is often linked to their ability to inhibit specific molecular targets that are crucial for cancer progression.

VEGFR-2 kinase: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Indazole-based compounds have been specifically designed as potent VEGFR-2 kinase inhibitors, thereby functioning as anti-angiogenic agents.

ALK: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when mutated or rearranged, can act as an oncogenic driver in various cancers, including non-small-cell lung cancer. PF-06463922, a macrocyclic compound derived from an indazole scaffold, is a potent inhibitor of ALK and its resistance mutations. Another example is Entrectinib, a 3-aminoindazole derivative, which shows high activity against ALK.

Bcl2 family: The Bcl-2 family of proteins are key regulators of apoptosis. Anti-apoptotic members like Bcl-2 are often overexpressed in cancer cells, promoting their survival. Certain indazole derivatives have been shown to induce apoptosis by downregulating Bcl-2. Another derivative was found to potentially inhibit members of the Bcl2 family, contributing to its pro-apoptotic effects.

p53/MDM2 pathway: Reactivating the p53 tumor suppressor pathway is a major goal in cancer therapy. This can be achieved by inhibiting the interaction between p53 and its negative regulator, MDM2. Research has indicated that certain indazole derivatives may exert their anticancer effects by inhibiting the p53/MDM2 pathway, leading to apoptosis and cell cycle arrest.

MEK inhibitors: The RAS/RAF/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation and survival. Mutations in this pathway are common in many cancers. While direct MEK inhibition by this compound derivatives is not extensively documented, related indazole amides have been successfully developed as potent inhibitors of the downstream kinase, Extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov Inhibiting ERK1/2 has a similar effect to inhibiting MEK, as it blocks the final step in this critical oncogenic pathway. nih.gov In silico studies have also suggested that indazole-sulfonamide compounds are promising inhibitors of MAPK1 (ERK).

Antimicrobial Activity (Antibacterial, Antifungal)

While specific studies on the antimicrobial properties of this compound are not extensively documented in publicly available literature, the broader class of indazole derivatives has demonstrated significant potential as both antibacterial and antifungal agents. nih.gov Research into various substituted indazoles has revealed their ability to inhibit the growth of a range of microbial pathogens. For instance, certain 2,3-diphenyl-2H-indazole derivatives have shown in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com

The antimicrobial activity of indazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. For example, some 3-phenyl-1H-indazole derivatives have been identified as inhibitors of DNA gyrase B, a crucial enzyme for bacterial DNA replication. mdpi.com The structural features of this compound, including the presence of halogen atoms which can enhance antimicrobial potency, suggest that its derivatives could be promising candidates for further investigation in this area.

| Indazole Derivative Type | Microorganism | Observed Activity |

| 2,3-diphenyl-2H-indazole | Candida albicans | In vitro growth inhibition |

| 2,3-diphenyl-2H-indazole | Candida glabrata | In vitro growth inhibition |

| 3-phenyl-1H-indazole | Bacteria | DNA gyrase B inhibition |

Anti-inflammatory Effects

Indazole derivatives are well-recognized for their anti-inflammatory properties, with some compounds having been developed into commercially available drugs. nih.gov The anti-inflammatory action of these compounds is often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. nih.govnih.gov While direct experimental data on the anti-inflammatory effects of this compound is limited, the general structure-activity relationships of indazole-based anti-inflammatory agents suggest its potential. For example, a study on 3-(indol-5-yl)-indazoles showed inhibition of LPS-induced expression of TNF-α and IL-6 in macrophages. nih.gov

The anti-inflammatory potential of indazole derivatives has been evaluated using various in vitro and in vivo models. The carrageenan-induced rat paw edema model is a common in vivo assay to assess anti-inflammatory activity. nih.gov Furthermore, in vitro assays measuring the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, as well as the inhibition of COX-1 and COX-2 enzymes, are frequently employed. nih.govnih.gov

| Indazole Derivative | Assay | Finding |

| 3-(indol-5-yl)-indazoles | LPS-induced cytokine expression in macrophages | Inhibition of TNF-α and IL-6 |

| Benzophenone conjugated with pyrazole (B372694) | COX-1 and COX-2 inhibition | High IC50 values indicating potent inhibition |

| Aryl 7-chloroquinolinyl hydrazone | LPS-induced cytokine secretion from macrophages | Promising lead with significant IC50 value |

Anti-HIV Activity (e.g., Lenacapavir intermediates)

While there is no direct evidence of this compound itself possessing anti-HIV activity, a closely related compound, 7-bromo-4-chloro-1H-indazol-3-amine, serves as a crucial intermediate in the synthesis of Lenacapavir. chemrxiv.org Lenacapavir is a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infections. chemrxiv.org The synthesis of this key intermediate highlights the importance of the substituted indazole scaffold in the development of novel antiretroviral agents. The chemical framework provided by 7-bromo-substituted indazoles is evidently amenable to the structural requirements for potent anti-HIV activity. The broader class of indazole derivatives has also been explored for anti-HIV properties, with some compounds showing promise in inhibiting viral replication. researchgate.net

Antiparasitic Activity

| Indazole Derivative | Parasite | Activity |

| 2H-Indazole derivative (compound 18) | Giardia intestinalis | 12.8 times more active than metronidazole |

Potential in Neurological Disorders (e.g., Tau hyperphosphorylation inhibition)

Recent research has pointed towards the potential of indazole derivatives in the treatment of neurodegenerative diseases such as Parkinson's disease. One of the pathological hallmarks of several neurodegenerative disorders is the hyperphosphorylation of the tau protein. frontiersin.org Studies have shown that certain indazole derivatives can inhibit tau hyperphosphorylation, thereby exerting a neuroprotective effect. For example, a synthesized indazole derivative, 6-amino-1-methyl-indazole (AMI), was found to effectively increase cell viability and alleviate apoptosis in a cellular model of Parkinson's disease. frontiersin.org AMI treatment significantly decreased the expression of phosphorylated tau (p-tau) and the upstream kinase GSK-3β. frontiersin.org While direct studies on this compound are needed, these findings suggest that the indazole scaffold is a promising template for the design of inhibitors of tau hyperphosphorylation for the potential treatment of neurological disorders. bohrium.com

Preclinical Research and Development

The preclinical development of compounds like this compound involves a series of in vitro and in vivo studies to assess their biological activity and therapeutic potential.

In vitro Assays for Biological Activity Evaluation

A variety of in vitro assays are employed to evaluate the pharmacological properties of new chemical entities. For assessing the anti-inflammatory potential of indazole derivatives, common in vitro methods include measuring the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes and quantifying the reduction of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures stimulated with lipopolysaccharide (LPS). nih.govnih.gov For antimicrobial activity, the minimum inhibitory concentration (MIC) is determined against a panel of bacterial and fungal strains using broth microdilution or agar (B569324) diffusion methods. mdpi.com The anticancer potential is often initially screened using cell proliferation assays, such as the MTT assay, on various cancer cell lines. nih.govnih.gov

| Activity | In Vitro Assay | Purpose |

| Anti-inflammatory | COX-1/COX-2 enzyme inhibition assay | To determine the direct inhibitory effect on key inflammatory enzymes. |

| Anti-inflammatory | LPS-induced cytokine production in macrophages | To measure the reduction of pro-inflammatory markers. |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) assay | To determine the lowest concentration that inhibits microbial growth. |

| Anticancer | MTT cell proliferation assay | To assess the cytotoxic effect on cancer cells. |

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. For novel compounds derived from the this compound scaffold, these studies determine how the body processes the molecule, which is critical for establishing its potential as a therapeutic agent.

In preclinical studies, a lead compound incorporating the this compound core would be evaluated in various animal models (e.g., mice, rats) to assess key PK parameters. These studies typically involve administering the compound through different routes (e.g., intravenous, oral) and measuring its concentration in plasma and various tissues over time. The objective is to understand its bioavailability, how extensively it distributes into tissues, its metabolic stability, and the pathways by which it is eliminated from the body. For instance, good oral bioavailability is a highly desirable trait for patient convenience, and metabolic stability is crucial for ensuring a sufficiently long duration of action.

Table 1: Illustrative Pharmacokinetic Parameters for a Hypothetical Indazole-Based Inhibitor

| Parameter | Mouse | Rat | Description |

| Oral Bioavailability (%) | 45 | 38 | The fraction of the oral dose that reaches systemic circulation. |

| Tmax (h) | 1.0 | 1.5 | Time to reach maximum plasma concentration after oral dosing. |

| Cmax (ng/mL) | 850 | 720 | Maximum plasma concentration achieved. |

| Half-life (t1/2) (h) | 4.2 | 5.5 | Time required for the plasma concentration to decrease by half. |

| Clearance (mL/min/kg) | 15 | 12 | The rate at which the drug is removed from the body. |

| Volume of Distribution (L/kg) | 3.1 | 2.8 | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Pharmacodynamic (PD) Studies

Pharmacodynamic studies focus on what a drug does to the body ("drug action"). For therapeutic agents developed from the this compound scaffold, which are often designed as kinase inhibitors, PD studies are crucial for demonstrating target engagement and quantifying the biological response. nih.govgoogleapis.com

These studies measure the interaction of the compound with its intended biological target (e.g., a specific protein kinase) and the subsequent physiological effects. Key assessments include determining the compound's potency, often expressed as the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Kᵢ). PD studies can be conducted in vitro using isolated enzymes or cell-based assays, and in vivo by measuring target modulation in animal models. For example, researchers might assess the phosphorylation status of a downstream protein in a signaling pathway to confirm that the kinase inhibitor is hitting its target and having the desired effect within the cell.

Table 2: Example Pharmacodynamic Profile for a Hypothetical Indazole-Based Kinase Inhibitor

| Target Kinase | IC₅₀ (nM) | Assay Type | Cellular Activity (EC₅₀, nM) |

| Target Kinase A | 5.3 | Enzymatic Assay | 25 |

| Related Kinase B | 85 | Enzymatic Assay | >1000 |

| Related Kinase C | 150 | Enzymatic Assay | >1000 |

| Unrelated Kinase D | >10,000 | Enzymatic Assay | >10,000 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating high potency and selectivity for the intended target.

Drug Discovery and Development Pipeline

The journey of a new drug from concept to clinic is a long and highly regulated process. A versatile chemical building block like this compound plays its role at the very beginning of this pipeline, in the discovery and optimization phases. nih.gov

Lead Molecule Identification and Optimization

Lead identification is the process of finding a chemical compound that shows promising activity against a specific biological target. nih.gov The this compound structure can be considered a "privileged scaffold" because it is known to bind to important classes of enzymes like kinases. caribjscitech.comgoogleapis.com It may be identified through screening campaigns or by using fragment-based drug design approaches.

Once a hit molecule containing the this compound core is identified, it undergoes lead optimization. During this phase, medicinal chemists systematically modify the structure to improve its drug-like properties. The bromine atom on the indazole ring is particularly useful as it provides a reactive handle for introducing different chemical groups through coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the exploration of the surrounding chemical space to enhance potency and selectivity. The fluorine atom can improve metabolic stability and binding affinity. The goal of optimization is to create a preclinical candidate with a balanced profile of high potency, good selectivity, and favorable pharmacokinetic properties.

PROTAC Technology Applications

Proteolysis-targeting chimera (PROTAC) technology represents a novel therapeutic modality that induces the degradation of specific target proteins rather than just inhibiting them. A PROTAC is a bifunctional molecule comprising a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.

The this compound scaffold is well-suited for use as a warhead in a PROTAC designed to degrade a target protein, such as a pathogenic kinase. By modifying the indazole core, it can be attached to a suitable linker and an E3 ligase ligand. When the resulting PROTAC is introduced into a cell, it forms a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This approach offers a powerful strategy to eliminate disease-causing proteins entirely. The design of the linker and the attachment points on the indazole warhead are critical for the efficiency of ternary complex formation and subsequent degradation. acs.org

Applications Beyond Medicinal Chemistry

Agrochemical Industry Applications

There is a notable lack of specific research detailing the use of 7-Bromo-5-fluoro-1H-indazole in the agrochemical industry. While indazole derivatives have been explored for such purposes, the direct application of this specific compound is not well-documented.

Building Block for Pesticides and Herbicides

In theory, this compound could serve as a valuable building block in the synthesis of more complex pesticides and herbicides. The presence of fluorine and bromine atoms can enhance the biological activity and metabolic stability of agrochemical compounds. The indazole core itself is a recognized pharmacophore that can be modified to target specific biological pathways in pests and weeds. However, no specific pesticides or herbicides synthesized directly from this compound are currently reported in scientific literature or patents.

Material Science

The application of this compound in material science is another area where specific research is wanting. While heterocyclic compounds, in general, are utilized in the development of novel materials, the role of this particular indazole is yet to be explored and documented. The electronic properties conferred by the bromo- and fluoro-substituents could potentially be exploited in the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs), but this remains a hypothetical application without direct research backing.

Fluorescent Probes for Biological Imaging

The potential of this compound as a fluorescent probe for biological imaging has not been specifically investigated. The indazole ring system can exhibit fluorescence, and the introduction of halogen atoms can modulate these properties. In principle, this compound could be functionalized to create probes that target specific biomolecules or cellular environments. However, there are no published studies demonstrating the synthesis or application of fluorescent probes derived from this compound for biological imaging purposes.

Coordination Chemistry and Ligand Development

In the field of coordination chemistry, the indazole moiety can act as a ligand, coordinating to metal ions through its nitrogen atoms. The electronic nature of the indazole ring, influenced by the bromo and fluoro substituents, could affect the properties of the resulting metal complexes. These complexes could have potential applications in catalysis or as functional materials. Despite this potential, there is a lack of specific research on the use of this compound as a ligand in the development of coordination compounds.

Q & A

Q. What are the common synthetic routes for 7-Bromo-5-fluoro-1H-indazole, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves sequential halogenation and functionalization of indazole precursors. A representative approach includes:

- Bromination : Reacting 5-fluoroindazole derivatives with brominating agents like N-bromosuccinimide (NBS) in acetic acid or DMF under controlled temperatures (0–25°C) to introduce bromine at the 7th position .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while inert atmospheres (N₂/Ar) prevent side reactions .

- Catalysis : Palladium-catalyzed cross-coupling reactions may be employed for further derivatization .

Q. Critical parameters :

- Temperature control during bromination to avoid over-halogenation.

- Stoichiometric ratios of NBS to precursor (1:1–1.2:1) to minimize byproducts .

Q. How should researchers handle and store this compound to ensure stability and safety?

Q. What purification techniques are recommended for isolating this compound after synthesis?

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (10–40%) to separate halogenated impurities .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- Analytical validation : Confirm purity via HPLC (≥95%) and NMR (¹H/¹³C) to verify structural integrity .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed coupling reactions in the synthesis of this compound derivatives?

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura couplings with aryl boronic acids .

- Solvent/base systems : Use DMF or THF with Cs₂CO₃ to stabilize intermediates and enhance coupling efficiency .

- Reaction monitoring : Track progress via TLC or LC-MS to identify optimal termination points .

Q. Example optimization table :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst loading | 5 mol% Pd(PPh₃)₄ | ↑ Yield by 20% |

| Temperature | 80°C | Prevents dimerization |

| Reaction time | 12–16 hours | Maximizes conversion |

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data for this compound?

- Multi-technique validation :

- Dynamic NMR studies : Probe temperature-dependent shifts to detect conformational flexibility .

Case study : A 2024 study found discrepancies in predicted vs. observed ¹⁹F NMR shifts due to solvent polarity effects; recalibration with PCM (Polarizable Continuum Model) improved alignment .

Q. How can X-ray crystallography using SHELXL refine the crystal structure of this compound, especially in cases of twinning or disorder?

Q. Example refinement metrics :

| Metric | Value (Ideal Range) |

|---|---|

| R₁ (all data) | ≤0.05 |

| wR₂ (refined) | ≤0.10 |

| CCDC deposition | Enables reproducibility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.